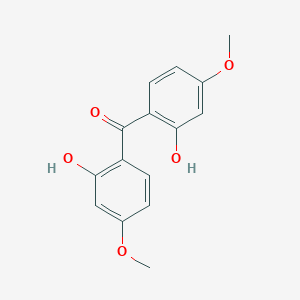
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Cat. No. B089677
Key on ui cas rn:
131-54-4
M. Wt: 274.27 g/mol
InChI Key: SODJJEXAWOSSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09044623B2
Procedure details


2,2′,4,4′-tetrahydroxybenzophenone (benzophenone-2, Uvinul® D-50); 2-hydroxy-4-methoxybenzophenone (oxybenzone, benzophenone-3); 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (benzophenone-6); 2,2′-dihydroxy-4,4′-dimethoxybenzophenone-5,5′-disulphonic acid sodium salt (benzophenone-9); 4-hydroxy-2-methoxy-5-(oxo-phenylmethyl)benzenesulfonic acid (sulisobenzone, benzophenone-4); 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid sodium salt (benzophenone-5), 2-aminobenzophenone;


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
2-hydroxy-4-methoxybenzophenone-5-sulphonic acid sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
OC1C=C(O)C=CC=1C(C1C=CC(O)=CC=1O)=O.OC1C=C(OC)C=CC=1C(C1C=CC=CC=1)=O.[OH:36][C:37]1[CH:53]=[C:52](OC)[CH:51]=[CH:50][C:38]=1[C:39]([C:41]1[CH:46]=[CH:45][C:44]([O:47][CH3:48])=[CH:43][C:42]=1[OH:49])=[O:40].COC1C=C(O)C(C(C2C(O)=CC(OC)=C(S([O-])(=O)=O)C=2)=O)=CC=1S([O-])(=O)=O.[Na+].[Na+].OC1C(C(=O)C2C=CC=CC=2)=CC(S(O)(=O)=O)=C(OC)C=1.NC1C=CC=CC=1C(C1C=CC=CC=1)=O>>[OH:49][C:42]1[CH:43]=[C:44]([O:47][CH3:48])[CH:45]=[CH:46][C:41]=1[C:39]([C:38]1[CH:50]=[CH:51][CH:52]=[CH:53][C:37]=1[OH:36])=[O:40] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C=C2)OC)O)C=CC(=C1)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=C(C=C1C(C1=CC=CC=C1)=O)S(=O)(=O)O)OC
|
Step Six
[Compound]
|
Name
|
2-hydroxy-4-methoxybenzophenone-5-sulphonic acid sodium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC(=C1)OC)C(=O)C1=C(C=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
